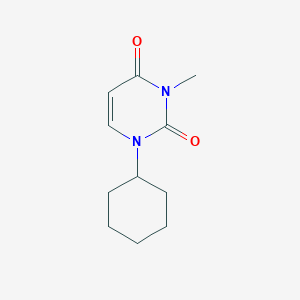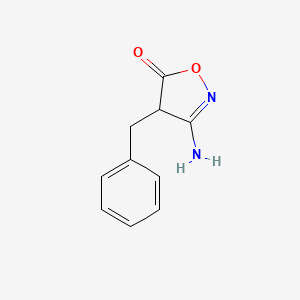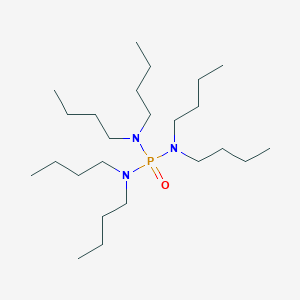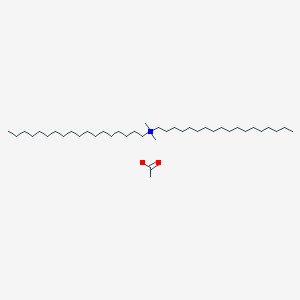
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and act as an emulsifying agent. This compound is particularly valued for its antistatic, antimicrobial, and conditioning properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quaternization Reaction: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate typically involves the quaternization of N,N-dimethyl-N-octadecyloctadecan-1-amine with acetic acid. The reaction is carried out in the presence of a solvent such as isopropanol and a catalyst like sodium carbonate or sodium bicarbonate.
Industrial Production: Industrially, the compound can be produced by reacting fatty acids with ammonia to form nitriles, which are then hydrogenated to secondary amines.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of various oxidized derivatives.
Reduction: The compound is relatively stable under reducing conditions, but it can be reduced to its corresponding amine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture media as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mécanisme D'action
The primary mechanism of action of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. It also disrupts microbial cell membranes, leading to cell lysis and death, which accounts for its antimicrobial properties. The molecular targets include lipid bilayers of cell membranes and hydrophobic interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride: Another quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Dimethyl distearylammonium chloride: Similar in structure but with chloride as the counterion instead of acetate.
Uniqueness
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is unique due to its specific combination of long alkyl chains and acetate counterion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial actions.
Propriétés
Numéro CAS |
13308-45-7 |
|---|---|
Formule moléculaire |
C40H83NO2 |
Poids moléculaire |
610.1 g/mol |
Nom IUPAC |
dimethyl(dioctadecyl)azanium;acetate |
InChI |
InChI=1S/C38H80N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-38H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
LZTCQASULATCDM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



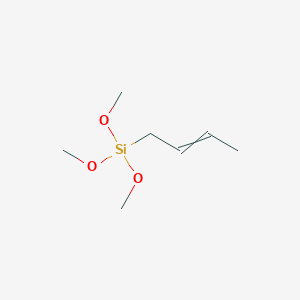
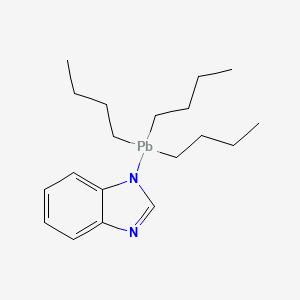



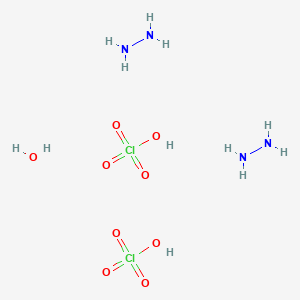
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)

